Isoform Selectivity: S-385 Targets HDAC1 and HDAC3, Sparing HDAC2 and Class II/IV Enzymes
S-385 is explicitly documented as an inhibitor of HDAC1 and HDAC3 isoforms. This selectivity profile differentiates it from pan-HDAC inhibitors like Vorinostat (SAHA), which inhibit multiple isoforms across Class I, II, and IV, and from other Class I inhibitors like Entinostat, which may have a broader or different isoform inhibition spectrum. The quantitative data for S-385's potency is not yet available in the public domain, but the qualitative isoform selectivity is a critical differentiator for researchers requiring precise modulation of HDAC1/3 activity without confounding effects from other HDACs. This information is based on the RGD Gene Chemical Interaction Report [1].
| Evidence Dimension | Target isoform selectivity profile |
|---|---|
| Target Compound Data | Inhibits HDAC1 and HDAC3 |
| Comparator Or Baseline | Vorinostat (pan-HDAC inhibitor) inhibits HDAC1, 2, 3, 6, 8; Entinostat inhibits HDAC1, 2, 3 |
| Quantified Difference | Qualitative difference in isoform selectivity; quantitative IC50 data unavailable for S-385 |
| Conditions | In vitro enzymatic assays (data source: RGD Gene Chemical Interaction Report) |
Why This Matters
Procurement of S-385 over pan-HDAC or broader Class I inhibitors ensures that observed biological effects can be attributed specifically to HDAC1/3 inhibition, reducing experimental noise and off-target confounds in mechanistic studies.
- [1] RGD Gene Chemical Interaction Report. CHEBI:132082 (S-385). Available at: https://www.rgd.mcw.edu/rgdweb/report/annotation/table.html?term=CHEBI:132082&id=1359606 View Source
